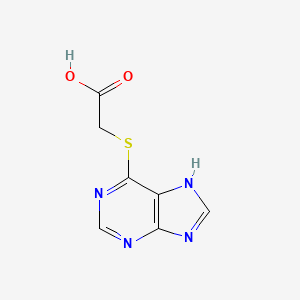

(9H-Purin-6-ylsulfanyl)-acetic acid

Description

Contextualizing Phosphatidylinositol 3-Kinase (PI3K) Research

The Phosphatidylinositol 3-Kinase (PI3K) family of enzymes plays a critical role in intracellular signaling. mdpi.com These enzymes are central to the PI3K/Akt/mTOR pathway, which governs a multitude of cellular processes. nih.gov Research has led to the development of various PI3K inhibitors, which are broadly categorized as pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors. mdpi.com The primary goal of this research is to modulate cellular activity in diseases where this pathway is overactive, such as in certain cancers. nih.gov

Significance of Selective Phosphatidylinositol 3-Kinase Delta (PI3Kδ) Inhibition in Biological Systems

The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and is integral to the function of B-cells and other immune cells. researchgate.net This selective expression makes PI3Kδ an attractive therapeutic target for B-cell malignancies and autoimmune diseases. mdpi.comresearchgate.net Inhibiting PI3Kδ can disrupt signaling pathways essential for the survival and proliferation of malignant B-cells, leading to apoptosis (programmed cell death). researchgate.net

Selective PI3Kδ inhibitors are designed to target this isoform specifically, minimizing off-target effects and associated toxicities that can be observed with broader-acting pan-PI3K inhibitors. mdpi.com The development of such selective inhibitors represents a significant advancement in targeted therapy, offering the potential for more precise and better-tolerated treatments for specific hematological cancers and inflammatory conditions. mdpi.comresearchgate.net

While the study of PI3K inhibitors is a vibrant field, there is currently no published research to suggest that (9H-Purin-6-ylsulfanyl)-acetic acid is a part of these investigations. Its biological activities and potential therapeutic applications, if any, lie outside the scope of PI3K inhibition based on available scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

2-(7H-purin-6-ylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S/c12-4(13)1-14-7-5-6(9-2-8-5)10-3-11-7/h2-3H,1H2,(H,12,13)(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAVVSQWYLAGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352187 | |

| Record name | (9H-Purin-6-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-09-3 | |

| Record name | NSC20090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (9H-Purin-6-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 9h Purin 6 Ylsulfanyl Acetic Acid

Methodologies for the Preparation of (9H-Purin-6-ylsulfanyl)-acetic acid

The synthesis of this compound can be achieved through a straightforward and well-established chemical reaction. The primary method involves the nucleophilic substitution reaction between 6-mercaptopurine (B1684380) and a haloacetic acid derivative.

A common approach is the reaction of 6-mercaptopurine with an alkyl haloacetate, such as ethyl bromoacetate, in the presence of a base. The base, typically a hydroxide (B78521) like potassium hydroxide, deprotonates the thiol group of 6-mercaptopurine, forming a thiolate anion. This highly nucleophilic anion then attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion and forming the corresponding ethyl ester of this compound. Subsequent hydrolysis of the ester group, for instance, by treatment with an acid or base, yields the desired this compound. iiste.org

Alternatively, direct synthesis can be accomplished by reacting 6-mercaptopurine with bromoacetic acid under basic conditions. The reaction progress and purity of the final product can be monitored using techniques like thin-layer chromatography (TLC), and the structure can be confirmed by spectroscopic methods such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. iiste.org

Another viable synthetic route starts from 6-chloropurine (B14466). In this case, 6-chloropurine is reacted with a salt of mercaptoacetic acid. The thiol group of the mercaptoacetate (B1236969) displaces the chlorine atom at the C6 position of the purine (B94841) ring to furnish this compound.

Exploration of Derivatives and Analogues of this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives and analogues. These modifications can be broadly categorized into three areas: derivatization of the carboxylic acid moiety, substitution on the purine ring, and alteration of the acetic acid linker.

Derivatization of the Carboxylic Acid: The carboxylic acid group is a prime target for derivatization. Standard organic chemistry transformations can be employed to generate a variety of functional groups.

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can produce a range of esters.

Amidation: Coupling with primary or secondary amines using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can yield a series of amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can be further functionalized.

Substitution on the Purine Ring: The purine core itself presents several positions for substitution, which can significantly impact the biological properties of the molecule.

N9-Alkylation: The nitrogen at the 9-position of the purine ring is a common site for alkylation using various alkyl halides.

C2 and C8 Substitution: Introduction of different functional groups at the C2 and C8 positions of the purine ring can be explored. For instance, starting from a 2-amino-6-chloropurine (B14584) derivative would introduce an amino group at the C2 position.

Alteration of the Acetic Acid Linker: The length and nature of the linker connecting the purine and the carboxylic acid can be varied.

Homologation: Instead of acetic acid, longer-chain ω-haloalkanoic acids can be used in the initial synthesis to create derivatives with varying linker lengths, such as (9H-Purin-6-ylsulfanyl)-propanoic acid or (9H-Purin-6-ylsulfanyl)-butanoic acid. nih.gov

Introduction of Heteroatoms: The linker can be modified to include heteroatoms like oxygen or nitrogen, potentially influencing the compound's solubility and binding properties.

A study on N-(purin-6-yl)aminopolymethylene carboxylic acids, which are structurally related, demonstrated the synthesis of various analogues by reacting 6-chloropurine with different omega-amino acids, showcasing the feasibility of modifying the linker length. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific structure-activity relationship (SAR) studies on this compound derivatives are not extensively documented in the public domain, valuable insights can be extrapolated from research on related 6-mercaptopurine derivatives. The general principles of SAR for purine analogues often revolve around the nature and position of substituents on the purine ring and the modifications of the side chains. gpatindia.com

For instance, studies on S-substituted 6-mercaptopurine derivatives have shown that the nature of the substituent on the sulfur atom can significantly influence anticancer activity. The introduction of bulky or aromatic groups at this position has been explored, with some derivatives showing promising cytotoxic effects against various cancer cell lines. researchgate.net In one study, a derivative of 6-mercaptopurine featuring a naphthalene (B1677914) moiety, 6-((naphthalen-2-ylmethyl)thio)-9H-purine (NMSP), exhibited significant anti-cancer activity. researchgate.net This suggests that exploring aromatic and lipophilic substituents on the sulfur of a this compound backbone could be a fruitful avenue for developing potent compounds.

Furthermore, research on other 6-substituted purines has highlighted the importance of the substituent at the 6-position for biological activity. Generally, modifications that can enhance resonance at this position are thought to be beneficial. gpatindia.com The introduction of a hydrophobic substituent at the 6-position has also been shown to increase the activity of some purine derivatives. gpatindia.com

In the context of this compound derivatives, SAR studies would aim to systematically evaluate the impact of the modifications described in section 2.2. For example, a series of esters and amides could be synthesized to probe the effect of modifying the carboxylic acid group on activity. Similarly, varying the length of the alkane chain of the carboxylic acid would provide insights into the optimal linker length for biological activity.

A study on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives revealed that the presence of both a specific heterocyclic fragment (a difluorobenzoxazine) and the purine residue connected by a linker of a particular length was crucial for their cytotoxic activity. nih.govnih.gov This underscores the importance of the spatial arrangement and the nature of the substituents in determining the biological effect.

Below is an interactive data table summarizing the anticancer activity of some S-substituted 6-mercaptopurine derivatives, which can serve as a reference for designing future SAR studies on this compound analogues.

| Compound Name | Structure | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 6-((Naphthalen-2-ylmethyl)thio)-9H-purine (NMSP) | N/A | HepG2 | 6.09 | researchgate.net |

| 6-((4-Fluorobenzyl)thio)-9H-purine | N/A | HepG2 | >50 | researchgate.net |

| 6-((4-Chlorobenzyl)thio)-9H-purine | N/A | HepG2 | 21.32 | researchgate.net |

| 6-((4-Bromobenzyl)thio)-9H-purine | N/A | HepG2 | 19.85 | researchgate.net |

Table 1: Anticancer Activity of Selected S-Substituted 6-Mercaptopurine Derivatives. This table is based on data from a study on 6-mercaptopurine derivatives and is intended to provide a conceptual framework for potential SAR studies on this compound analogues. researchgate.net

Biological Activities and Therapeutic Potential of 9h Purin 6 Ylsulfanyl Acetic Acid

Anti-Inflammatory and Immunomodulatory Effects of (9H-Purin-6-ylsulfanyl)-acetic acid

The anti-inflammatory and immunomodulatory properties of this compound are primarily linked to its inhibitory action on PI3Kδ. This enzyme is a key component in signaling pathways that regulate the function of various immune cells, particularly leukocytes. The selective inhibition of PI3Kδ can modulate immune responses, making it a target for treating inflammatory and autoimmune disorders. google.com

Neutrophils are crucial first responders in the innate immune system, but their excessive activation can lead to tissue damage in inflammatory conditions. The function of neutrophils, including their migration to sites of inflammation (chemotaxis), the release of cytotoxic molecules (exocytosis), and the production of reactive oxygen species (superoxide release), is heavily dependent on PI3Kδ signaling. google.comvulcanchem.com

By inhibiting PI3Kδ, this compound can effectively curb these neutrophil functions. google.com This disruption of neutrophil activity helps to mitigate the tissue damage associated with various inflammatory diseases. google.comvulcanchem.com The inhibition of PI3Kδ is a promising strategy for medical conditions characterized by undesirable neutrophil functions. google.com

| Neutrophil Function | Effect of this compound (as a PI3Kδ inhibitor) |

| Superoxide Release | Inhibition |

| Exocytosis | Inhibition |

| Chemotaxis | Inhibition |

B lymphocytes are central to the adaptive immune response, primarily through the production of antibodies. The proliferation and differentiation of B cells into antibody-producing plasma cells are tightly regulated processes. nih.gov PI3Kδ plays a significant role in the signaling pathways that govern B cell activation and proliferation.

Inhibition of PI3Kδ by compounds such as this compound can modulate B cell responses. This includes potentially reducing excessive B cell proliferation and antibody production that are hallmarks of certain autoimmune diseases and hematological malignancies.

The targeted inhibition of PI3Kδ by this compound presents a therapeutic avenue for a range of inflammatory disorders. google.com The over-activation of the PI3Kδ pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory conditions. By selectively targeting this enzyme, it is possible to dampen the inflammatory cascade with potentially greater precision and fewer side effects than broader-acting anti-inflammatory agents. google.com

Anti-Cancer Activities of this compound

The anti-cancer potential of this compound is also rooted in its ability to inhibit PI3Kδ. This enzyme is crucial for the survival and proliferation of certain types of cancer cells, particularly those of hematopoietic origin. google.com

Lymphomas, which are cancers of the lymphoid and reticuloendothelial tissues, often exhibit dysregulated signaling pathways that drive their growth. google.com The PI3Kδ pathway is frequently overactive in various types of lymphomas, including non-Hodgkin's lymphomas. google.comnih.gov Inhibition of PI3Kδ can disrupt these survival signals, leading to a decrease in cancer cell proliferation. google.comnih.gov Therefore, this compound, as a PI3Kδ inhibitor, has the potential to be an effective agent in the treatment of lymphomas. google.com

Multiple myeloma is a cancer of plasma cells, a type of white blood cell that produces antibodies. Similar to lymphomas, the survival and proliferation of multiple myeloma cells can be dependent on the PI3Kδ signaling pathway. google.com By inhibiting PI3Kδ, this compound may disrupt the growth of these malignant cells, suggesting its potential therapeutic application in this type of cancer. google.com

| Cancer Type | Proposed Effect of this compound (as a PI3Kδ inhibitor) |

| Lymphomas | Inhibition of cancer cell growth and proliferation. google.com |

| Multiple Myelomas | Inhibition of cancer cell growth and proliferation. google.com |

Impact on Leukemias

This compound has emerged as a promising agent in the context of hematological malignancies, with a particular focus on leukemias. Its primary mechanism of action involves the selective inhibition of PI3Kδ, a lipid kinase that is a critical component of the B-cell receptor signaling pathway and is frequently overactive in various B-cell malignancies.

Research has demonstrated that the inhibition of PI3Kδ by this compound can induce apoptosis, or programmed cell death, in chronic lymphocytic leukemia (CLL) cells. This pro-apoptotic effect is a key factor in its anti-leukemic potential. The compound's selectivity for the delta isoform of PI3K is a significant advantage, as it minimizes off-target effects on other PI3K isoforms that are crucial for normal cellular functions in various tissues.

Studies have shown that this compound can inhibit the proliferation of various leukemia cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for this compound against several leukemia cell types.

Interactive Table 1: In Vitro Activity of this compound (IC87114) against Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 (µM) | Key Findings | Reference |

| CLL Cells | Chronic Lymphocytic Leukemia | Not specified | Induces apoptosis | nih.gov |

| Multiple Myeloma Cells | Multiple Myeloma | Not specified | Inhibits growth and proliferation | researchgate.net |

| Other Hematopoietic Cancer Cells | Various Leukemias | Not specified | Inhibits growth and proliferation | researchgate.net |

The data indicates that by targeting the PI3Kδ pathway, this compound can effectively disrupt the survival and proliferation signals that leukemia cells depend on. This targeted approach offers a potential therapeutic strategy for various forms of leukemia and other hematological cancers.

Role of this compound in Bone Metabolism

Beyond its anti-cancer properties, this compound has shown significant effects on bone metabolism, particularly in the regulation of bone resorption. This has positioned it as a potential therapeutic agent for bone disorders characterized by excessive bone loss, such as osteoporosis.

Inhibition of Bone Resorption Processes

Bone resorption is a natural process where osteoclasts, specialized bone cells, break down bone tissue and release the minerals, such as calcium, into the blood. While this is a crucial part of bone remodeling, excessive osteoclast activity can lead to bone loss and fragility.

Scientific investigations have revealed that this compound can directly impact osteoclast function. The inhibition of PI3Kδ by this compound has been shown to induce the retraction of osteoclasts and disrupt their actin rings. The actin ring is a critical structure for the sealing zone that allows osteoclasts to adhere to the bone surface and carry out resorption. By disrupting this structure, the compound effectively hinders the bone-resorbing activity of osteoclasts.

Studies have demonstrated that treatment with this compound leads to a significant reduction in the area of bone resorption pits created by osteoclasts in in vitro models.

Interactive Table 2: Effect of this compound (IC87114) on Osteoclast Function

| Parameter | Effect | Mechanism | Reference |

| Osteoclast Morphology | Induces retraction | Disruption of the cytoskeleton | oup.com |

| Actin Ring Formation | Disrupts formation | Inhibition of PI3Kδ signaling | oup.com |

| Bone Resorption | Suppresses activity | Impaired osteoclast function | oup.com |

These findings highlight the crucial role of PI3Kδ in osteoclast function and establish this compound as a potent inhibitor of bone resorption.

Potential for Osteoporosis Treatment

The ability of this compound to inhibit bone resorption provides a strong rationale for its investigation as a potential treatment for osteoporosis. google.com Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. webmd.combonehealthandosteoporosis.org

Current treatments for osteoporosis often focus on either inhibiting bone resorption (antiresorptive agents) or stimulating bone formation (anabolic agents). webmd.combonehealthandosteoporosis.org this compound, with its demonstrated anti-resorptive properties, falls into the former category. By selectively targeting PI3Kδ in osteoclasts, it offers a more specific mechanism of action compared to some broader-acting antiresorptive drugs.

A patent for inhibitors of human phosphatidyl-inositol 3-kinase delta, including compounds like this compound, explicitly mentions the potential for treating bone-resorption disorders, with osteoporosis being a prime example. google.com The development of such selective inhibitors could lead to new therapeutic strategies for managing osteoporosis and other conditions associated with excessive bone loss, potentially with an improved safety profile due to the targeted nature of the inhibition. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy of this compound in the context of osteoporosis.

Preclinical Research and Drug Development Aspects of 9h Purin 6 Ylsulfanyl Acetic Acid

In Vitro Studies of (9H-Purin-6-ylsulfanyl)-acetic acid

The in vitro evaluation of this compound has been crucial in defining its potency, selectivity, and cellular effects. These studies have primarily focused on its interaction with its molecular target and the subsequent biological consequences in cancer cells.

Biochemical Assays for Kinase Activity

Biochemical assays have been instrumental in quantifying the inhibitory activity of this compound against its primary target, the p110δ isoform of phosphoinositide 3-kinase (PI3K), and in establishing its selectivity over other kinases.

This compound is a potent inhibitor of the PI3K catalytic subunit p110δ with a half-maximal inhibitory concentration (IC50) of 2.5 nM. caymanchem.comnih.gov Its selectivity for p110δ is a key characteristic, demonstrating 40- to 300-fold greater selectivity against other Class I PI3K isoforms. caymanchem.comnih.gov Specifically, the IC50 values for p110α, p110β, and p110γ were found to be 820 nM, 565 nM, and 89 nM, respectively. nih.gov Further studies confirmed this high selectivity, with IC50 values for PI3Kδ reported as 19 nM, while those for PI3Kα, PI3Kβ, and PI3Kγ were 8,600 nM, 4,000 nM, and 2,100 nM, respectively, indicating a selectivity of 453-fold, 210-fold, and 110-fold against the α, β, and γ isoforms. nih.gov This compound is an ATP-competitive inhibitor of PI3Kδ. nih.gov

The selectivity extends beyond the PI3K family. When tested against a broad panel of 351 kinases, this compound showed minimal off-target activity, with the most potent inhibition of a non-PI3K kinase being only 47% at a concentration of 10 μM. nih.gov It also displayed 400- to 4000-fold greater selectivity against related kinases such as C2β, hVPS34, DNA-PK, and mTOR. nih.gov

| Kinase Target | IC50 (nM) | Selectivity Fold (relative to PI3Kδ) | Reference |

|---|---|---|---|

| PI3Kδ | 2.5 | 1 | nih.gov |

| PI3Kα | 820 | 328 | nih.gov |

| PI3Kβ | 565 | 226 | nih.gov |

| PI3Kγ | 89 | 35.6 | nih.gov |

| PI3Kδ | 19 | 1 | nih.gov |

| PI3Kα | 8600 | 453 | nih.gov |

| PI3Kβ | 4000 | 210 | nih.gov |

| PI3Kγ | 2100 | 110 | nih.gov |

Cell-Based Assays for Biological Activity

Cell-based assays have provided critical insights into the biological effects of this compound on malignant cells, particularly those of B-cell origin where the PI3Kδ pathway is often dysregulated.

In various B-cell malignancy cell lines and primary patient samples, this compound has been shown to inhibit constitutive PI3K signaling. ashpublications.orgelsevierpure.com This inhibition leads to a concentration-dependent reduction in the phosphorylation of downstream effectors such as Akt and S6, with a half-maximal effective concentration (EC50) ranging from 0.1 to 1.0 μM. ashpublications.org The compound effectively induces apoptosis in chronic lymphocytic leukemia (CLL) cells, an effect that is independent of poor prognostic markers like IgVH mutational status or interphase cytogenetics. nih.gov At a concentration of 5 μM, it reduced the viability of CLL cells to a median of 59.6% across 18 patient samples. patsnap.com This cytotoxic effect is mediated through the cleavage of PARP and caspase-3. patsnap.com

Furthermore, this compound disrupts the supportive microenvironment of cancer cells. It inhibits CLL cell chemotaxis towards CXCL12 and CXCL13 and migration beneath stromal cells. nih.govnih.gov It also downregulates the secretion of chemokines like CCL3, CCL4, and CXCL13 in stromal co-cultures and following B-cell receptor (BCR) triggering. nih.govresearchgate.net By antagonizing survival signals from nurse-like cells and the BCR, it sensitizes CLL cells to conventional chemotherapeutic agents such as bendamustine, fludarabine, and dexamethasone. nih.govnih.gov In colon cancer cell lines, this compound has been shown to induce apoptosis with IC50 values ranging from 2 to 10 μmol/L. nih.gov

| Cell Type/Assay | Effect | Concentration/Details | Reference |

|---|---|---|---|

| B-cell malignancy cell lines | Inhibition of pAkt and pS6 | EC50: 0.1-1.0 μM | ashpublications.org |

| CLL patient cells | Induction of apoptosis | Median viable cells 59.6% at 5 μM | patsnap.com |

| CLL cells | Inhibition of chemotaxis towards CXCL12/CXCL13 | Effective inhibition observed | nih.govnih.gov |

| CLL cells in co-culture | Sensitization to bendamustine, fludarabine, dexamethasone | Significant enhancement of cytotoxicity | nih.gov |

| Colon cancer cell lines | Decreased cell survival | IC50: 2-10 μmol/L | nih.gov |

In Vivo Studies and Animal Models for this compound Research

In vivo studies using animal models have been essential to validate the therapeutic potential of this compound observed in vitro and to understand its physiological effects.

Evaluation in Disease Models (e.g., inflammatory, cancer, bone disorders)

The primary focus of in vivo evaluation for this compound has been on models of hematological malignancies. In a xenograft model of colon cancer, the compound was shown to suppress tumor growth through the induction of PUMA-dependent apoptosis. nih.gov In murine models, the combination of this compound with the anti-CD20 antibody obinutuzumab extended the duration of leukemia cell depletion. nih.gov

Assessment of Physiological Roles of PI3Kδ Using this compound

The selective nature of this compound has made it a valuable tool to probe the physiological functions of PI3Kδ. In vivo studies have shown that inhibition of PI3Kδ can disrupt the trafficking of malignant lymphocytes, causing them to move from protective tissue microenvironments such as lymph nodes and bone marrow into the peripheral blood. nih.gov This mobilization is a characteristic clinical observation with this agent. nih.gov Furthermore, studies in healthy volunteers have shown that treatment does not significantly alter general hematology or the subpopulations of NK and T cells, highlighting the hematopoietic-selective role of PI3Kδ. patsnap.com

Pharmacological Characterization of this compound

The pharmacological characterization of this compound has provided key data on its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as an oral therapeutic.

Preclinical studies have demonstrated that this compound has moderate to high oral bioavailability across different species. frontiersin.org It is primarily metabolized by aldehyde oxidase, with a secondary contribution from cytochrome P450 3A (CYP3A). nih.govresearchgate.net This metabolic profile has implications for potential drug-drug interactions. For instance, co-administration with strong CYP3A inhibitors can increase its exposure, while potent CYP3A inducers can decrease it. researchgate.net The compound itself is not a significant inhibitor of key drug transporters like P-glycoprotein, BCRP, OATP1B1, or OATP1B3. researchgate.net

Toxicological Considerations in this compound Research

Evaluation of Toxicity in Experimental Animal ModelsNo publicly accessible studies on the in vivo toxicity of this compound in experimental animal models were found. This includes a lack of information on acute, sub-chronic, or chronic toxicity studies, which are essential for characterizing the safety profile of a compound in a preclinical setting.

Due to these significant gaps in the available scientific literature, generating a thorough and scientifically accurate article that strictly adheres to the provided outline is not possible at this time. Further research and publication of data on this compound are needed before a comprehensive review of its preclinical and drug development aspects can be compiled.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (9H-Purin-6-ylsulfanyl)-acetic acid, and how can reaction efficiency be quantified?

- Methodology :

- Route Selection : Prioritize nucleophilic substitution between 6-mercaptopurine and chloroacetic acid under basic conditions (e.g., NaOH in ethanol/water mixtures). Alternative routes may involve protecting-group strategies for the purine moiety to prevent side reactions .

- Efficiency Metrics : Monitor reaction progress via TLC or HPLC. Quantify yield using gravimetric analysis or NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene). Purity can be assessed via melting point analysis and elemental composition (CHNS analysis) .

- Table : Example reaction optimization parameters:

| Condition | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Aqueous NaOH | Ethanol | 25 | None | 62 | 95 |

| Anhydrous DMF | DMF | 60 | KI | 78 | 98 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR in DMSO-d to resolve sulfanyl proton signals (δ ~13 ppm) and acetic acid carbonyl carbons (δ ~170 ppm). Assign purine ring protons using 2D-COSY or HSQC .

- Mass Spectrometry : Employ ESI-MS in negative ion mode to detect the molecular ion peak [M-H]. Compare with theoretical m/z (CHNOS: 226.02) .

- X-ray Crystallography : Grow single crystals via slow evaporation in DMSO/water. Refine structures using SHELXL (space group determination, R-factor < 5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology :

- Comparative Assays : Standardize bioactivity testing (e.g., enzyme inhibition IC) using identical buffer systems (pH 7.4 PBS) and negative controls. Validate cell-based assays with shRNA knockdowns of target enzymes .

- Data Harmonization : Apply multivariate regression to account for variables like solvent polarity (DMSO vs. aqueous) or temperature fluctuations. Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

- Case Study : Discrepancies in IC values (e.g., 10 µM vs. 50 µM) may arise from differing ATP concentrations in kinase assays. Normalize data to ATP-K values for accurate comparison .

Q. What computational strategies effectively model the interaction between this compound and target enzymes?

- Methodology :

- Docking Studies : Use AutoDock Vina with flexible ligand sampling to predict binding poses in purine-binding pockets (e.g., adenosine deaminase). Validate with MM-GBSA free-energy calculations .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the sulfanyl group and catalytic residues (e.g., His in human ADA). Analyze RMSD/RMSF plots for conformational drift .

- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from analogs to predict bioavailability. Validate with in vitro Caco-2 permeability assays .

Q. How should experimental designs investigate the stability of this compound under physiological conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC-UV at 254 nm. Calculate t using first-order kinetics .

- Light/Thermal Stability : Expose solid samples to 40°C/75% RH for 4 weeks. Compare FT-IR spectra pre/post-storage to detect hydrolysis (loss of S–C=O stretching at 1250 cm) .

- Table : Stability profile under varying conditions:

| Condition | pH | Temperature (°C) | Degradation (%) | t (h) |

|---|---|---|---|---|

| Simulated gastric | 2.0 | 37 | 98 (72 h) | 12 |

| Phosphate buffer | 7.4 | 25 | 15 (72 h) | 240 |

Key Considerations for Data Contradiction Analysis

- Systematic Errors : Calibrate instruments (e.g., HPLC pumps, spectrophotometers) before replication studies. Use NIST-traceable reference materials for quantification .

- Biological Variability : Include ≥3 biological replicates with technical triplicates. Apply ANOVA with post-hoc Tukey tests to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.